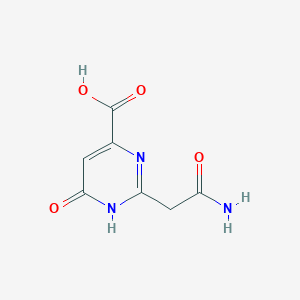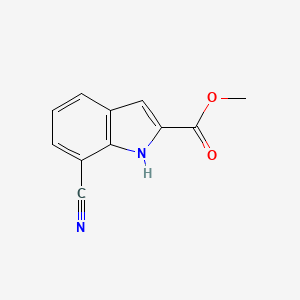![molecular formula C12H9N3 B11902767 3-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-61-0](/img/structure/B11902767.png)
3-Methyl-[2,3'-bipyridine]-5'-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-[2,3’-ビピリジン]-5’-カルボニトリルは、ビピリジンファミリーに属する複素環式有機化合物です。ビピリジンは、配位化学、触媒、材料科学など、さまざまな分野で幅広い用途があることで知られています。
2. 製法
合成経路と反応条件: 3-メチル-[2,3’-ビピリジン]-5’-カルボニトリルの合成は、通常、ピリジン誘導体のカップリングを伴います。一般的な方法には以下が含まれます。
鈴木カップリング: この方法は、パラジウム触媒の存在下でボロン酸とハロピリジンを反応させる方法です。
スチルカップリング: この方法は、パラジウム触媒を用いて有機スズ化合物とハロピリジンを反応させる方法です。
根岸カップリング: この方法は、パラジウム触媒の存在下で有機亜鉛化合物とハロピリジンを反応させる方法です.
工業生産方法: ビピリジン誘導体の工業生産では、効率性とスケーラビリティの観点から、金属触媒クロスカップリング反応がしばしば採用されます。 触媒と反応条件の選択は、最終生成物の収率と純度に大きな影響を与える可能性があります .
反応の種類:
酸化: 3-メチル-[2,3’-ビピリジン]-5’-カルボニトリルは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、酸化反応を起こす可能性があります。
還元: 還元反応は、パラジウム炭素などの金属触媒の存在下で水素ガスを使用して実施することができます。
置換: ピリジン環では、水素化ナトリウムやジイソプロピルアミドリチウムなどの試薬を使用して求核置換反応が起こる可能性があります.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素ガス、パラジウム炭素。
置換: 水素化ナトリウム、ジイソプロピルアミドリチウム。
主な生成物:
酸化: ピリジンN-オキシドの生成。
還元: 還元されたビピリジン誘導体の生成。
置換: 置換されたビピリジン誘導体の生成.
4. 科学研究における用途
3-メチル-[2,3’-ビピリジン]-5’-カルボニトリルは、科学研究において幅広い用途があります。
化学: 配位化学と触媒においてリガンドとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性について調査されています。
医学: 医薬品開発や医薬品化合物の構成要素として使用される可能性が探求されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Types of Reactions:
Oxidation: 3-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
科学的研究の応用
3-Methyl-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and supramolecular structures.
作用機序
3-メチル-[2,3’-ビピリジン]-5’-カルボニトリルの作用機序は、金属イオンとの配位を通じて分子標的に作用することによります。この配位は、酵素阻害や活性化など、さまざまな生化学的経路やプロセスに影響を与える可能性があります。 ニトリル基は、水素結合やその他の非共有結合にも関与し、さらにその生物活性を調節することがあります .
類似化合物:
2,2’-ビピリジン: 金属イオンとの強い配位と配位化学における幅広い用途で知られています。
4,4’-ビピリジン: ビオロゲンの合成や電気化学的用途に使用されます。
3,3’-ビピリジン: 立体障害のため、あまり使用されませんが、特定の用途では依然として価値があります.
独自性: さまざまな化学反応を起こし、金属イオンと安定な錯体を形成できることから、研究と工業用途の両方で汎用性の高い化合物となっています .
類似化合物との比較
2,2’-Bipyridine: Known for its strong coordination with metal ions and extensive use in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens and electrochemical applications.
3,3’-Bipyridine: Less commonly used due to steric hindrance but still valuable in specific applications.
Uniqueness: Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
1346686-61-0 |
|---|---|
分子式 |
C12H9N3 |
分子量 |
195.22 g/mol |
IUPAC名 |
5-(3-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-3-2-4-15-12(9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
InChIキー |
IKHMYJPKOVOVSO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=CN=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



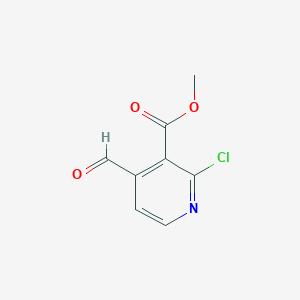
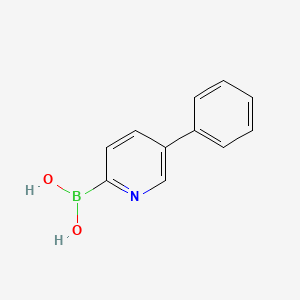
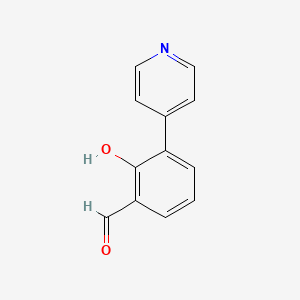
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
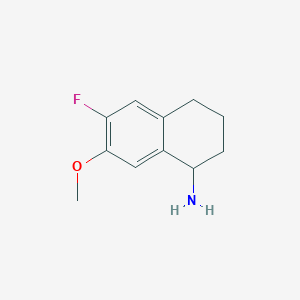

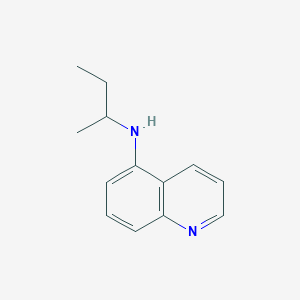
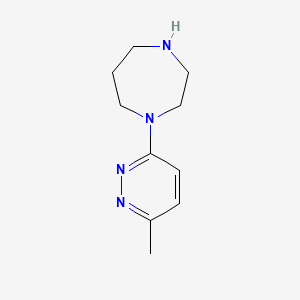
![2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11902743.png)
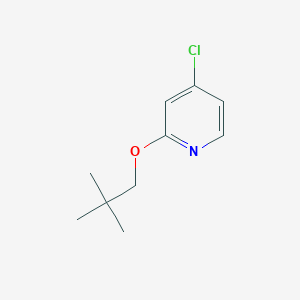
![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)
